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molecular formula C7H7N3O4 B1421351 Methyl 4-amino-5-nitropyridine-2-carboxylate CAS No. 850544-21-7

Methyl 4-amino-5-nitropyridine-2-carboxylate

Cat. No. B1421351
M. Wt: 197.15 g/mol
InChI Key: UNPOGSAFUSHRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598190B2

Procedure details

Prepared analogously to example 83d by hydrogenation of methyl-4-amino-5-nitropicolinate using palladium/charcoal 10% in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([N+:11]([O-])=O)=[CH:6][N:5]=1>C1COCC1.[Pd]>[NH2:10][C:8]1[C:7]([NH2:11])=[CH:6][N:5]=[C:4]([C:3]([O:2][CH3:1])=[O:14])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=NC=C(C(=C1)N)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=CC(=NC=C1N)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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